6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C14H10Br2N2 |
|---|---|
Molecular Weight |
366.05 g/mol |
IUPAC Name |
6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H10Br2N2/c1-9-2-4-10(5-3-9)13-8-18-7-11(15)6-12(16)14(18)17-13/h2-8H,1H3 |
InChI Key |
WQQCQDHYFSXKNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=C(C=C(C3=N2)Br)Br |
Origin of Product |
United States |
Preparation Methods
Two-Component Cyclization Method
- Reactants : Substituted 2-aminopyridine and p-tolyl phenacyl bromide.
- Catalyst : DBU, used catalytically (as low as 1 mol% effective).
- Solvent : Aqueous ethanol (1:1 v/v).
- Conditions : Room temperature, reaction time varies but generally short (hours).
- Procedure : The 2-aminopyridine is dissolved in the solvent, followed by addition of p-tolyl phenacyl bromide and DBU dropwise. The reaction mixture is stirred at room temperature, monitored by TLC. After completion, the product is extracted, dried, and recrystallized from ethanol.
- Mechanism : Initial formation of a pyridinium salt intermediate via nucleophilic attack of the endocyclic nitrogen on the phenacyl bromide, followed by intramolecular cyclization and elimination of water and HBr to yield the imidazo[1,2-a]pyridine.
| Step | Description | Reaction Species |
|---|---|---|
| 1 | Formation of pyridinium salt (A) | 2-aminopyridine + phenacyl bromide |
| 2 | Intramolecular cyclization to imine (B) | Intermediate imine species |
| 3 | Cyclization and elimination to final product | 2-(p-tolyl)imidazo[1,2-a]pyridine |
Advantages of This Method
- Mild reaction conditions, room temperature.
- Use of green solvent system (aqueous ethanol).
- High atom economy (66.25–73.41%).
- Broad substrate scope including various substituted aminopyridines.
- Scalable to multigram synthesis with maintained efficiency.
Selective Bromination to Obtain 6,8-Dibromo Derivative
Bromination of Substituted Acetophenone Precursor
- The bromination step typically involves selective bromination of the acetophenone precursor bearing the p-tolyl group.
- Bromination reagents such as bromine or N-bromosuccinimide (NBS) are used under controlled conditions to introduce bromine atoms selectively at the 3 and 5 positions of the acetophenone ring, which correspond to the 6 and 8 positions in the final imidazo[1,2-a]pyridine structure after cyclization.
- The brominated acetophenone is then reacted with substituted 2-aminopyridine under mild basic conditions to form the dibromo-substituted imidazo[1,2-a]pyridine.
Reaction Conditions
- Bromination : Performed in mild basic aqueous solution to avoid over-bromination and to maintain selectivity.
- Cyclization : Conducted under mild conditions similar to the two-component method, often with DBU or other organic bases.
- This method improves yield and reduces the number of steps compared to traditional multi-step syntheses.
Alternative One-Pot Synthesis Using Ionic Liquids
- A solvent-free, one-pot synthesis has been reported using acetophenone, 2-aminopyridine, and an ionic liquid such as 1-butyl-3-methylimidazolium tribromide ([Bmim]Br3).
- The reaction proceeds at room temperature with sodium carbonate as a base, providing an environmentally friendly and efficient route to 2-phenylimidazo[1,2-a]pyridines.
- While this method is demonstrated for unsubstituted phenyl derivatives, it can be adapted for p-tolyl substrates and potentially for brominated derivatives by modifying the starting materials.
Summary Table of Preparation Methods
Research Findings and Notes
- The DBU-catalyzed two-component cyclization is widely recognized for its efficiency and mild conditions, making it a preferred method for synthesizing 2-arylimidazo[1,2-a]pyridines, including 2-(p-tolyl) derivatives.
- Selective bromination prior to cyclization allows precise introduction of bromine atoms at desired positions, critical for obtaining 6,8-dibromo substitution patterns.
- Ionic liquid-mediated one-pot syntheses offer green chemistry advantages but may require further optimization for dibromo derivatives.
- The reaction mechanisms are well-studied, involving pyridinium salt intermediates and intramolecular cyclizations, confirmed by spectroscopic methods.
- These methods avoid toxic reagents, high temperatures, and complex apparatus, aligning with sustainable chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis and anti-cancer activities.
Biological Studies: The compound is studied for its interactions with biological targets and its effects on cellular pathways.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to its potential use as an anti-tuberculosis agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Antileishmanial Activity
Imidazo[1,2-a]pyridines with bromine or nitro substituents exhibit enhanced antileishmanial activity. For example:
- Compound 2 (2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine): Shows IC50 = 4 μM against Leishmania major amastigotes, highlighting the synergy of aryl groups at C2 and C3 .
- The p-tolyl group at C2 may enhance lipophilicity and membrane permeability compared to phenylsulfonylmethyl groups .
Table 1: Antileishmanial Activity of Selected Imidazo[1,2-a]pyridines
Cholinesterase Inhibition and Substituent Positioning
Substituent position and electronic nature significantly impact cholinesterase inhibition:
- Compound 2h (biphenyl side chain, methyl at R4): Exhibits IC50 = 79 µM for acetylcholinesterase (AChE) inhibition, attributed to the biphenyl moiety's interaction with AChE’s peripheral anionic site .
Table 2: Cholinesterase Inhibition Profiles
Biological Activity
6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationship (SAR), and various pharmacological effects based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of bromine and p-tolyl groups at specific positions on the imidazo ring. The molecular formula for this compound is , with a molecular weight of 363.06 g/mol. The incorporation of bromine atoms at positions 6 and 8 significantly influences its reactivity and biological properties.
Biological Activity Overview
The biological activities of imidazo[1,2-a]pyridine derivatives have been extensively studied, revealing promising applications in various therapeutic areas:
Anticancer Activity
Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines. For example, a study reported that several derivatives displayed half-maximal inhibitory concentration (IC50) values below 150 μM against HeLa cells, suggesting potent anticancer properties .
| Compound | IC50 (μM) |
|---|---|
| This compound | <150 |
| Other derivatives | 25-100 |
The mechanism underlying the anticancer activity involves the inhibition of geranylgeranylation processes essential for cancer cell viability. Specifically, the inhibition of Rab11A prenylation has been correlated with reduced cell proliferation .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of substituents at the C6 position of the imidazo[1,2-a]pyridine ring. Modifications in this position significantly affect biological activity. For instance:
- Bromine Substitution : Enhances lipophilicity and may improve cellular uptake.
- Phenyl Group : The presence of a p-tolyl group is associated with increased potency against cancer cells due to favorable interactions with target proteins.
Case Studies
Several case studies have illustrated the efficacy of this compound in preclinical settings:
- Cytotoxicity Assay : A series of compounds including 6,8-dibromo derivatives were tested against HeLa cells using PrestoBlue® viability assays. The results indicated significant cytotoxicity correlated with specific structural modifications .
- Inhibition Studies : Compounds were evaluated for their ability to inhibit Rab11A prenylation in vitro. The most active compounds showed LED values ranging from 25 to 100 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
